molecular formula C13H10BrNO B5886307 8-bromo-2,4-dimethylfuro[3,2-c]quinoline

8-bromo-2,4-dimethylfuro[3,2-c]quinoline

Cat. No.: B5886307
M. Wt: 276.13 g/mol
InChI Key: CVYDRJVACMWWHX-UHFFFAOYSA-N
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Description

8-bromo-2,4-dimethylfuro[3,2-c]quinoline is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a bromine atom at the 8th position and two methyl groups at the 2nd and 4th positions on the furoquinoline ring system. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-2,4-dimethylfuro[3,2-c]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dimethylquinoline with bromine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as acetic acid or chloroform to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

8-bromo-2,4-dimethylfuro[3,2-c]quinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used.

Scientific Research Applications

8-bromo-2,4-dimethylfuro[3,2-c]quinoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 8-bromo-2,4-dimethylfuro[3,2-c]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    8-bromoquinoline: Similar in structure but lacks the furo and dimethyl groups.

    2,4-dimethylquinoline: Similar but lacks the bromine atom and furo group.

    Furoquinoline: Lacks the bromine and dimethyl groups.

Uniqueness

8-bromo-2,4-dimethylfuro[3,2-c]quinoline is unique due to the combination of the bromine atom, dimethyl groups, and the furoquinoline ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

8-bromo-2,4-dimethylfuro[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO/c1-7-5-10-8(2)15-12-4-3-9(14)6-11(12)13(10)16-7/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYDRJVACMWWHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C3C=CC(=CC3=C2O1)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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